2-(2,4-Di-tert-pentylphenoxy)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of related phenoxyacetic acid derivatives involves multiple steps, including the protection of carbonyl groups, allylation, and oxidation processes. For instance, acetal-protected derivatives have been prepared through allylation of dilithiated 1,3-cyclohexane-1,3-diones, protection of carbonyl groups, and subsequent oxidation of the alkene. These steps pave the way for further transformations into valuable compounds (Juma et al., 2008).
Molecular Structure Analysis
The molecular structure of phenoxyacetic acid derivatives and their complexes has been extensively studied using techniques like X-ray diffraction. For example, the crystal structures of (2-carboxyphenoxy)acetic acid and its adduct with 4-aminobenzoic acid have been determined, revealing insights into the hydrogen bonding and polymer formation in these compounds (Byriel et al., 1991).
Chemical Reactions and Properties
Phenoxyacetic acid derivatives undergo various chemical reactions, including cyclodimerization, which leads to the formation of complex structures. One study demonstrated a new cyclodimerization reaction of (3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dienylidene)acetic acid, yielding a mixture of cis- and trans-isomeric lactone-acids (Nesvadba et al., 2001).
Physical Properties Analysis
The physical properties of phenoxyacetic acid derivatives, such as solubility, melting point, and crystal structure, have been analyzed to understand their behavior in different conditions. The study on crystal and molecular structures of pentaacetates of d-gluconic acid provides valuable data on the conformation and interactions within these molecules (Köll et al., 1997).
Chemical Properties Analysis
Chemical properties, including reactivity with other substances, stability under various conditions, and potential for forming derivatives, have been a focus of research on phenoxyacetic acid compounds. The acetylation reactions and mechanisms offer insights into the reactivity and potential applications of these compounds in various fields (Xu et al., 2005).
Scientific Research Applications
Application in Antifungal and Antioxidant Research
- Scientific Field : Biochemistry and Pharmacology
- Summary of Application : The compound 2,4-Ditert butyl phenol (2,4-DTBP), which is structurally similar to 2-(2,4-Di-tert-pentylphenoxy)acetic acid, was extracted from the plant Plumbago zeylanica and investigated for its antifungal, antioxidant, and cancer-fighting properties .
- Methods of Application : The compound was extracted using Ethyl acetate and confirmed through GC–MS analysis . The isolation and purification of 2,4-DTBP were accomplished using HPLC .
- Results or Outcomes : The fungicidal activity of 2,4-DTBP against Botrytis cinerea was proven through agar plate assay, and its cytotoxic activity was evaluated using MCF-7 cells (a breast carcinoma cell line) with an identified IC 50 value of 5 μg/ml .
Application in Insect Olfactory Research
- Scientific Field : Entomology
- Summary of Application : 2,4-Di-tert-butylphenol (DTBP), a compound similar to 2-(2,4-Di-tert-pentylphenoxy)acetic acid, has been identified as a novel agonist for insect odorant receptors .
- Methods of Application : The research involved applying DTBP to oocytes expressing various fruit fly odorant receptors and conducting electrophysiological experiments .
- Results or Outcomes : The study found that DTBP exhibits potent contact toxicity and repellency against the red flour beetle (Tribolium castaneum) and the cigarette beetle (Lasioderma serricorne), and it binds to odorant-binding proteins in the antennae of the female scarab beetle (Holotrichia oblita) .
- Chemical Properties : 2-(2,4-Di-tert-pentylphenoxy)acetic acid has a molecular formula of C18H28O3 and a molecular weight of 292.41 . It’s a type of organic building block .
- Availability : This compound is available for purchase from various chemical suppliers, indicating its use in laboratory settings .
- Chemical Properties : 2-(2,4-Di-tert-pentylphenoxy)acetic acid has a molecular formula of C18H28O3 and a molecular weight of 292.41 . It’s a type of organic building block .
- Availability : This compound is available for purchase from various chemical suppliers, indicating its use in laboratory settings .
properties
IUPAC Name |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O3/c1-7-17(3,4)13-9-10-15(21-12-16(19)20)14(11-13)18(5,6)8-2/h9-11H,7-8,12H2,1-6H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQMENSTZKYZCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)O)C(C)(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065435 | |
Record name | (2,4-Bis(1,1-dimethylpropyl)phenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Di-tert-pentylphenoxy)acetic acid | |
CAS RN |
13402-96-5 | |
Record name | 2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13402-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013402965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (2,4-Bis(1,1-dimethylpropyl)phenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2,4-bis(1,1-dimethylpropyl)phenoxy]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.162 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(2,4-Di-tert-pentylphenoxy)acetic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN67S5JT3X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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